trans-2-Butene-1,4-dicarboxylic acid
Overview
Description
trans-2-Butene-1,4-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 trans-3-hexenedioic acid or trans-β-hydromuconic acid . This compound is a white to off-white crystalline solid that is soluble in water and some organic solvents . It is used in various chemical applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
3-Hexenedioic acid is a normal human unsaturated dicarboxylic acid metabolite
Biochemical Pathways
3-Hexenedioic acid is associated with fatty acid metabolism disorders, with increased excretion observed in patients with Dicarboxylic aciduria . This suggests that 3-Hexenedioic acid may play a role in the biochemical pathways of fatty acid metabolism.
Biochemical Analysis
Biochemical Properties
3-Hexenedioic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It is known to interact with several enzymes and proteins involved in these pathways. For instance, the compound is associated with the inhibition of fatty acid oxidation (FAO) and altered mobilization of fatty acids . The urinary excretion of 3-Hexenedioic acid increases in conditions where there is augmented mobilization of fatty acids or inhibited fatty acid oxidation . This interaction highlights its importance in maintaining metabolic homeostasis.
Cellular Effects
3-Hexenedioic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to stabilize cellular membranes and participate in cellular signaling . The compound’s role in fatty acid metabolism suggests that it may impact the expression of genes involved in these pathways, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, 3-Hexenedioic acid exerts its effects through binding interactions with specific biomolecules. It is involved in the inhibition of enzymes responsible for fatty acid oxidation, which leads to an accumulation of fatty acids and their derivatives . This inhibition can result in changes in gene expression related to lipid metabolism, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hexenedioic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions and can have prolonged effects on fatty acid metabolism . The temporal changes in its activity are crucial for understanding its potential therapeutic applications and metabolic implications.
Dosage Effects in Animal Models
The effects of 3-Hexenedioic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on fatty acid metabolism, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
3-Hexenedioic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as those involved in the β-oxidation pathway, leading to the production of various metabolites . The compound’s role in these pathways highlights its importance in maintaining metabolic balance and energy production.
Transport and Distribution
Within cells and tissues, 3-Hexenedioic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating its overall function and impact on cellular processes.
Subcellular Localization
3-Hexenedioic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is essential for its role in fatty acid metabolism and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of trans-2-Butene-1,4-diol: The compound can be synthesized by oxidizing trans-2-butene-1,4-diol using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.
From Vinylacetic Acid: Another method involves the synthesis from vinylacetic acid through a series of chemical reactions.
Industrial Production Methods: The industrial production of trans-2-butene-1,4-dicarboxylic acid typically involves large-scale oxidation and reduction processes, similar to the laboratory methods but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Butene-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form trans-2-butene-1,4-diol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Water, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: trans-2-Butene-1,4-diol.
Scientific Research Applications
Chemistry:
Polyester Resins: Used in the preparation of polyester resins for manufacturing fibers, coatings, and plastics.
Fluorescent Brighteners: Acts as a fluorescent brightener in plastics and textiles to enhance whiteness and brightness.
Biology and Medicine:
Metabolite Studies: It is a normal human unsaturated dicarboxylic acid metabolite, with increased excretion in patients with dicarboxylic aciduria caused by fatty acid metabolism disorders.
Industry:
Organic Synthesis: Used as a starting material for the synthesis of other organic compounds.
Comparison with Similar Compounds
- trans-3-Hexenedioic acid
- trans-β-Hydromuconic acid
- trans-1,4-Dibromo-2-butene
- trans-2-Methyl-2-butenal
Uniqueness: trans-2-Butene-1,4-dicarboxylic acid is unique due to its specific structure and reactivity, which makes it suitable for various applications in organic synthesis, polymer production, and as a metabolite in biological studies .
Properties
IUPAC Name |
(E)-hex-3-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXQAFNHCBTK-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063461, DTXSID301312043 | |
Record name | 3-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-β-Hydromuconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | trans-3-Hexenedioic acid | |
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Record name | 3-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
17 mg/mL | |
Record name | 3-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
29311-53-3, 4436-74-2 | |
Record name | trans-β-Hydromuconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29311-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hexenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436742 | |
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Record name | 3-Hexenedioic acid, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84221 | |
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Record name | 3-Hexenedioic acid | |
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Record name | 3-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-β-Hydromuconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.408 | |
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Record name | 3-HEXENEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ69UAJ5IN | |
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Record name | 3-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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